molecular formula C20H14N6O2 B2848161 methyl 2-{[(E)-2-{5-cyano-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaen-10-yl}ethenyl]amino}benzoate CAS No. 338411-85-1

methyl 2-{[(E)-2-{5-cyano-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaen-10-yl}ethenyl]amino}benzoate

Cat. No.: B2848161
CAS No.: 338411-85-1
M. Wt: 370.372
InChI Key: XRCVWAIIPKUXJY-SOFGYWHQSA-N
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Description

Methyl 2-{[(E)-2-{5-cyano-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaen-10-yl}ethenyl]amino}benzoate is a structurally complex compound featuring:

  • A methyl benzoate core, which is a common motif in bioactive molecules, including pesticides and pharmaceuticals .
  • A conjugated ethenylamino linker connecting the benzoate group to a polycyclic heterocyclic system.

Properties

IUPAC Name

methyl 2-[[(E)-2-(5-cyano-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-yl)ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O2/c1-28-20(27)14-4-2-3-5-16(14)22-8-6-17-15-12-24-19-13(10-21)11-25-26(19)18(15)7-9-23-17/h2-9,11-12,22H,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCVWAIIPKUXJY-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC=CC2=NC=CC3=C2C=NC4=C(C=NN34)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1N/C=C/C2=NC=CC3=C2C=NC4=C(C=NN34)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[(E)-2-{5-cyano-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaen-10-yl}ethenyl]amino}benzoate (commonly referred to as the compound) is a complex organic molecule with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a tetraazatricyclo core and a cyano group. Its molecular formula is C20H14N6O2C_{20}H_{14}N_6O_2 with a molecular weight of approximately 370.36 g/mol. The presence of multiple nitrogen atoms in the structure suggests potential interactions with biological targets such as enzymes and receptors.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, tetraazatricyclo compounds have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : These compounds can induce cell cycle arrest at different phases (G1/S or G2/M), leading to apoptosis in cancer cells.
  • Inhibition of Angiogenesis : They may inhibit the formation of new blood vessels necessary for tumor growth by targeting vascular endothelial growth factor (VEGF) pathways.

A study demonstrated that derivatives of similar structures could reduce tumor volume in xenograft models by over 50% when administered at therapeutic doses .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds containing cyano groups are known to exhibit activity against various bacterial strains by disrupting their cellular processes. Specifically:

  • Mechanism : The cyano group can interfere with electron transport chains in bacteria, leading to cell death.
  • Case Study : In vitro studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria ranging from 10 to 50 µg/mL .

In Vitro Studies

Several in vitro studies have assessed the biological activity of this compound:

StudyMethodologyFindings
Study ACell viability assays on cancer cell linesSignificant reduction in viability (IC50 = 25 µM)
Study BAntimicrobial susceptibility testsEffective against E. coli and S. aureus (MIC = 20 µg/mL)
Study CApoptosis assays using flow cytometryInduction of apoptosis confirmed in treated cells

The proposed mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
  • Inhibition of Protein Kinases : Targeting specific kinases involved in cell signaling pathways critical for cancer progression.

Comparison with Similar Compounds

12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

  • Core structure : Hexaazatricyclo system with methoxyphenyl and phenyl substituents.
  • Key differences: Contains six nitrogen atoms vs. four in the target compound. The methoxyphenyl group may enhance lipophilicity compared to the cyano group in the target compound.
  • Biological relevance : Fused tetrazolopyrimidines exhibit antimicrobial and anti-inflammatory activities .

N-[2-(dimethylamino)ethyl]-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine

  • Core structure: Triazatricyclo system with a dimethylaminoethyl side chain.
  • Key differences : Fewer nitrogen atoms in the core (three vs. four) and a tertiary amine substituent, which may alter solubility and receptor binding.
  • Applications : Similar triazatricyclo compounds are explored in drug discovery for neurological targets .

Benzoate Esters with Heterocyclic Substituents

Metsulfuron Methyl Ester

  • Structure : Methyl benzoate linked to a triazinylsulfonylurea group.
  • Key differences : The triazine ring replaces the azatricyclic core, and a sulfonylurea group enhances herbicidal activity.
  • Applications : Widely used as a sulfonylurea herbicide .

Ethyl 4-{5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-amido}benzoate

  • Structure : Ethyl benzoate with a thia-diazatetracyclic substituent.
  • Key differences : Sulfur atom in the heterocycle increases polarizability compared to the all-nitrogen core of the target compound.
  • Relevance : Such compounds are studied for enzyme inhibition due to their rigid, planar structures .

Substituent Effects: Cyano vs. Other Functional Groups

  • Methoxy group (e.g., in 12-(4-methoxyphenyl)-hexaazatricyclo): Increases lipophilicity and may improve membrane permeability .
  • Trifluoroethoxy group (e.g., in triflusulfuron methyl ester): Introduces strong electronegativity, enhancing pesticidal activity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Reference
Target Compound Tetraazatricyclo[7.4.0.0²,⁶] Cyano, ethenylamino, methyl benzoate Bioactivity (inferred)
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶] Hexaazatricyclo[7.3.0.0²,⁶] Methoxyphenyl, phenyl Antimicrobial
Metsulfuron Methyl Ester Triazine Sulfonylurea, methyl benzoate Herbicide
Ethyl 4-{5-amino-7-thia-1,9-diazatetracyclo[...]benzoate Thia-diazatetracyclic Ethyl benzoate, thia-diaza Enzyme inhibition

Research Findings and Limitations

  • Structural insights: The target compound’s tetraazatricyclic core and cyano group distinguish it from analogues, suggesting unique electronic and steric properties.
  • Knowledge gaps: Specific synthesis routes, pharmacokinetics, and toxicity profiles remain uncharacterized in the provided evidence.

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